Loss of ER Agonist Activity Upon 7-O-Sulfation
The 7-O-sulfation of genistein profoundly reduces estrogen agonist activity compared to both the parent aglycone and the 4'-sulfate isomer. In MCF-7 human breast cancer cells, G-7-S exhibited substantially diminished activity in three independent assays: competition for [³H]estradiol binding to ER, induction of an ERE-CAT reporter gene, and stimulation of cell growth. In contrast, 4'-sulfation of genistein reduced agonist activity only to a small extent in whole-cell assays while paradoxically increasing relative ER binding affinity [1]. This regioisomer-specific functional divergence—where 7-sulfation attenuates but 4'-sulfation largely preserves estrogenic activity—demonstrates that the position of sulfation dictates biological outcome, making G-7-S a functionally distinct molecular entity.
| Evidence Dimension | Estrogen agonist activity in MCF-7 cells |
|---|---|
| Target Compound Data | Substantially reduced agonist activity in ER binding, reporter gene, and cell growth assays |
| Comparator Or Baseline | Genistein (full activity) and Genistein 4'-sulfate (modestly reduced activity; increased ER binding affinity) |
| Quantified Difference | Qualitative: 7-sulfation reduced activity substantially in all assays; 4'-sulfation reduced activity only to a small extent |
| Conditions | MCF-7 human breast cancer cells; [³H]estradiol competitive binding, ERE-CAT reporter gene, cell growth stimulation |
Why This Matters
This regioisomer-specific functional divergence establishes G-7-S as a functionally distinct molecular entity essential for studying sulfation-dependent modulation of estrogenic signaling.
- [1] Pugazhendhi D, et al. Effect of sulphation on the oestrogen agonist activity of the phytoestrogens genistein and daidzein in MCF-7 human breast cancer cells. J Endocrinol. 2008;197(3):503-515. View Source
